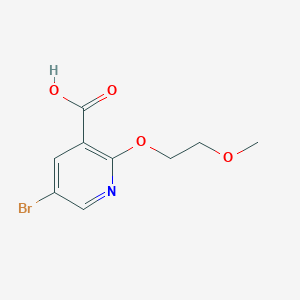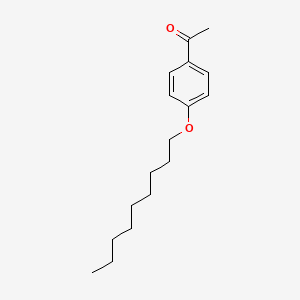
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione is a derivative of itaconic acid, which is known for its versatile bioactivities. This compound is primarily produced by the lichen Usnea sp. and is characterized by its unique structure that includes a hydroxyhexadecyl chain and a furanone ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione typically involves the biosynthesis of its precursor, α-(15-hydroxyhexadecyl)itaconic acid, from acyl-CoA and oxaloacetic acid. This process is facilitated by modifying enzymes such as hydroxylase and dehydratase .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The furanone ring can be reduced to a dihydrofuranone.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced furanones, and substituted furanones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of biobased polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The vinylidene group in its structure is believed to play a crucial role in its bioactivity. It can inhibit enzymes such as methylisocitrate lyase and isocitrate lyase, which are involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
α-(15-Hydroxyhexadecyl)itaconic acid: A precursor to 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione.
Deoxysporothric acid: Another itaconic acid derivative produced by lichens.
Sporothric acid: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific hydroxyhexadecyl chain and furanone ring, which confer distinct bioactivities and chemical properties compared to other itaconic acid derivatives .
Propiedades
Número CAS |
62722-99-0 |
|---|---|
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
3-(15-hydroxyhexadecyl)-4-methylfuran-2,5-dione |
InChI |
InChI=1S/C21H36O4/c1-17(22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-19-18(2)20(23)25-21(19)24/h17,22H,3-16H2,1-2H3 |
Clave InChI |
LQHWACDOMXJHRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)



![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)

![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)


![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)


